methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate
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Overview
Description
methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate: is a biochemical compound with the molecular formula C9H17O10P and a molecular weight of 316.20 g/mol . This compound is primarily used in proteomics research and is known for its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate typically involves the phosphorylation of Methyl 3-Deoxy-D-arabino-heptulopyranosid. The reaction conditions often require a controlled environment with specific reagents to ensure the successful addition of the phosphate group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In the study of metabolic pathways and enzyme functions.
Industry: Used in the production of specialized biochemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, facilitating biochemical reactions essential for cellular functions . The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Deoxy-D-arabino-heptulosonate-7-phosphate: A closely related compound involved in the shikimate pathway.
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-(diphenyl Phosphate): Another derivative with similar properties but different functional groups.
Uniqueness
methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is unique due to its specific molecular structure and the presence of the phosphate group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQADXROFHHYNJ-JBPTWFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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